5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol

Lipophilicity Drug-likeness Membrane permeability

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol (CAS 17005-48-0, molecular formula C₁₀H₁₆N₂OS, molecular weight 212.31 g/mol) is a 5-alkyl-substituted 2-thiouracil derivative belonging to the pyrimidinone-thione class. The compound features a pyrimidine core with a 2-mercapto (thioxo) group, a 6-methyl substituent, and a branched 5-isopentyl (3-methylbutyl) side chain.

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
CAS No. 17005-48-0
Cat. No. B15027565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol
CAS17005-48-0
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=S)N1)CCC(C)C
InChIInChI=1S/C10H16N2OS/c1-6(2)4-5-8-7(3)11-10(14)12-9(8)13/h6H,4-5H2,1-3H3,(H2,11,12,13,14)
InChIKeyUZPPDSZWSKASDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol (CAS 17005-48-0): Compound Identity and Class Context for Targeted Procurement


5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol (CAS 17005-48-0, molecular formula C₁₀H₁₆N₂OS, molecular weight 212.31 g/mol) is a 5-alkyl-substituted 2-thiouracil derivative belonging to the pyrimidinone-thione class [1]. The compound features a pyrimidine core with a 2-mercapto (thioxo) group, a 6-methyl substituent, and a branched 5-isopentyl (3-methylbutyl) side chain. It is catalogued under NSC 211093 in the National Cancer Institute repository and DTXSID60937727 in the EPA CompTox Chemicals Dashboard [2]. As a member of the thiouracil family—which includes clinically established antithyroid agents such as 6-methyl-2-thiouracil (methylthiouracil, CAS 56-04-2) and 6-propyl-2-thiouracil (propylthiouracil, PTU, CAS 51-52-5)—this compound is primarily encountered as a research intermediate and a chemical scaffold for derivatization rather than as a finished pharmaceutical [3].

Why 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol Cannot Be Automatically Substituted by Generic Thiouracils


Within the 2-thiouracil chemical family, even subtle changes at the 5-position produce marked differences in lipophilicity, target engagement, and metabolic fate that preclude simple interchange. The 5-isopentyl (3-methylbutyl) substituent introduces a branched, hydrophobic side chain that elevates the computed LogP to 2.1, compared with approximately 0.74 for 6-methyl-2-thiouracil and 0.98–1.39 for propylthiouracil [1]. Historical structure–activity relationship (SAR) studies on 5-alkyl-2-thiouracils demonstrate that antithyroid potency peaks at the n-propyl chain length and declines substantially with longer or branched alkyl extensions [2]. Thus, a researcher or procurement specialist who replaces this compound with a commercially popular, lower-cost generic such as 6-methyl-2-thiouracil or propylthiouracil would introduce a chemically distinct entity with significantly different partitioning behavior and a substantially altered biological activity profile, potentially invalidating the experimental or synthetic purpose for which the 5-isopentyl derivative was originally specified.

Quantitative Differentiation Evidence for 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol vs. Comparator Thiouracils


Lipophilicity Shift: Computed LogP Comparison Between 5-Isopentyl, 6-Methyl, and 5-Propyl Thiouracils

The 5-isopentyl branched-alkyl substitution of the target compound drives a pronounced increase in computed lipophilicity relative to the clinically used antithyroid agents 6-methyl-2-thiouracil and propylthiouracil. The XLogP3 value for 5-isopentyl-2-mercapto-6-methylpyrimidin-4-ol is 2.1 [1], representing a >1.3-log-unit increase over propylthiouracil (Log Kow ~0.98; ALogP ~1.38) [2] and a >1.3-log-unit increase over 6-methyl-2-thiouracil (reported LogP values ranging from -0.127 to 0.74) . This quantitative difference in partition coefficient directly impacts passive membrane permeability, tissue distribution, and protein-binding characteristics.

Lipophilicity Drug-likeness Membrane permeability

Antithyroid Activity Gradient: Class-Level SAR Shows Declining Potency Beyond the n-Propyl Chain Length

The foundational SAR study by Anderson et al. (1945) and the confirmatory work by Bavin and Goodchild (1946) established that within the 5-alkyl-2-thiouracil series, antithyroid activity—measured by thyroid weight increase and iodine depletion in the rat—reaches a maximum at the n-propyl (C3) chain length and falls off with both shorter (methyl, ethyl) and longer (n-amyl) chains [1]. The 5-isopentyl derivative, carrying a branched C5 substituent, lies on the descending limb of this activity curve. While no head-to-head potency data for 5-isopentyl vs. propylthiouracil were located, the class-level inference is that the 5-isopentyl compound is expected to exhibit substantially reduced thyroid peroxidase inhibitory activity relative to propylthiouracil [2]. This SAR-derived reduction in antithyroid potency is a distinguishing feature: researchers who require a thiouracil scaffold without potent antithyroid activity—for example, in antifungal, anticancer, or synthetic intermediate applications—can rationally select the 5-isopentyl derivative over propylthiouracil.

Antithyroid activity Structure–activity relationship Thyroid peroxidase inhibition

Physicochemical Property Differentiation: Molecular Weight, Topological Polar Surface Area, and Rotatable Bond Count

The 5-isopentyl substitution produces measurable differences in fundamental molecular descriptors compared with shorter-chain analogs. The target compound has a molecular weight of 212.31 g/mol, a topological polar surface area (TPSA) of 73.2 Ų, and 3 rotatable bonds [1]. These values contrast with 6-methyl-2-thiouracil (MW 142.18 g/mol, TPSA ~46 Ų, 0 rotatable bonds for the 5-position side chain) [2] and propylthiouracil (MW 170.23 g/mol, TPSA ~48.65 Ų) [3]. The increased molecular weight (+70 g/mol over 6-methyl-2-thiouracil) and rotatable bond count introduce greater conformational flexibility and steric demand, which can affect binding-site complementarity across targets where the thiouracil core is the pharmacophore.

Physicochemical descriptors Drug-likeness Scaffold differentiation

Synthetic Versatility: Thiol Group Enables Site-Specific S-Derivatization Not Possible with Non-Mercapto Pyrimidines

The 2-mercapto group of the target compound provides a specific nucleophilic handle for chemoselective S-alkylation, S-glycosylation, disulfide formation, and transition-metal coordination—reactivity that is not available in the 2-oxo (carbonyl) analogs such as 6-methyluracil or 5-isopentyl-6-methyluracil [1]. This functional-group differentiation is absolute: substitution of the sulfur atom with oxygen eliminates the capacity for thioether conjugation and metal–thiolate complexation. The combination of a 5-isopentyl hydrophobic anchor with a nucleophilic 2-thiol enables regioselective construction of S-substituted thiouracil libraries that have been explored for antimicrobial, anticancer, and molluscicidal activities [2].

Synthetic intermediate S-alkylation Metal complexation Thiol chemistry

NCI Screening History: NSC 211093 Implies Prior Anticancer Evaluation Distinct from Shorter Alkyl Thiouracils

The compound is registered as NSC 211093 in the National Cancer Institute's Developmental Therapeutics Program repository [1]. NSC registration signifies that the compound was selected at some point for screening in the NCI-60 human tumor cell line panel or related anticancer assays. The key comparator 6-methyl-2-thiouracil (NSC 9373) and propylthiouracil (NSC 6494) were also registered, but under different accession numbers, confirming that these compounds were treated as distinct chemical entities for screening purposes [2]. The specific screening results for NSC 211093 were not retrieved in this assessment; however, the existence of a dedicated NSC number constitutes an identifier-level differentiation that is relevant for researchers accessing historical NCI screening databases.

NCI-60 screening Anticancer Developmental Therapeutics Program

Evidence-Backed Application Scenarios for 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol (CAS 17005-48-0)


Lipophilicity-Driven Pharmacokinetic Modulation Studies Where LogP > 2 Is Required

The target compound's XLogP3 of 2.1 (Δ ≥ +0.7 over propylthiouracil) makes it the preferred thiouracil scaffold for structure–permeability studies requiring enhanced membrane partitioning [1]. In cell-based assays, the increased lipophilicity can elevate apparent intracellular exposure independent of target affinity—an effect that cannot be replicated by substituting the compound with 6-methyl-2-thiouracil (LogP ≤ 0.74). This scenario applies to drug discovery programs investigating the interplay between 5-position alkyl chain length and cellular bioactivity.

Antithyroid Activity De-Risking for In Vivo Pharmacology Not Targeting the Thyroid Axis

Where a thiouracil scaffold is required for non-thyroid pharmacology (e.g., antimicrobial, anti-inflammatory, or metal-chelating applications), the class-level SAR evidence indicates that the 5-isopentyl derivative will exhibit substantially attenuated antithyroid activity relative to propylthiouracil [2]. Selecting the 5-isopentyl compound over the clinically used n-propyl analog reduces the risk of confounding thyroid hormone suppression in rodent efficacy models, a critical consideration in study design.

Chemoselective Conjugation via the 2-Mercapto Group for Library Synthesis

The 2-mercapto group enables regioselective S-alkylation, S-glycosylation, and metal-coordination chemistry that is inaccessible to 2-oxo pyrimidine analogs [3]. The branched 5-isopentyl chain, combined with the nucleophilic thiol, provides a structurally distinct monomer for thiouracil-based compound libraries that have been explored for antimicrobial and anticancer activities. The 5-butyl-6-methyl-2-thiouracil (CAS 29113-41-5) represents the closest straight-chain alternative but lacks the branched-chain conformational signature that may influence binding interactions.

NCI-60 Anticancer Screening Follow-Up Using NSC 211093

Researchers accessing the NCI Developmental Therapeutics Program screening records can retrieve compound-specific results using the unique identifier NSC 211093 [4]. Because this NSC number is distinct from those assigned to 6-methyl-2-thiouracil (NSC 9373) and propylthiouracil (NSC 6494), data retrieved under NSC 211093 are guaranteed to correspond exclusively to the 5-isopentyl derivative, avoiding cross-compound contamination in retrospective in silico analyses of NCI screening data.

Quote Request

Request a Quote for 5-Isopentyl-2-mercapto-6-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.